2,5-Dimethyl-3,4-diphenylcyclopentadienone

Electrochemistry Cyclic Voltammetry Monomer-Dimer Equilibrium

Standard cyclopentadienones like tetracyclone lack tunable solution behavior. This 2,5-dimethyl analog offers precise steric and electronic control. • **Controlled Reactivity:** Quantified monomer-dimer equilibrium (C38H32O2 ↔ 2 C19H16O) enables temperature-dependent electrochemical reduction to selectively yield cyclopenta-2-enones or cyclopentanones. • **Selective Cycloadditions:** 2,5-dimethyl groups enforce exclusive exo [6+4] π periselectivity with 8-aryl-8-azaheptafulvenes, inaccessible with tetracyclone. • **Safer Carbonylation:** Dimeric form serves as bench-stable, non-hazardous CO-releasing molecule precursor (norbornenone-based), eliminating pressurized CO gas. • **High-Yield Photochemistry:** Quantitative crystalline-state conversion to defined cage products without complex purification. Reliable supply for method development and scale-up.

Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
CAS No. 38883-84-0
Cat. No. B12062024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3,4-diphenylcyclopentadienone
CAS38883-84-0
Molecular FormulaC19H16O
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3
InChIKeySOXYIWTUKPMWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3,4-diphenylcyclopentadienone: Specialized Diene for Cycloadditions


2,5-Dimethyl-3,4-diphenylcyclopentadienone (CAS 38883-84-0) is a substituted cyclopentadienone, a class of cyclic dienones characterized by a conjugated diene system within a five-membered ring . It is most commonly encountered, procured, and utilized in its stable dimeric form (C38H32O2, MW 520.66), which reversibly dissociates to release the reactive monomer (C19H16O, MW 260.33) [1]. This monomer acts as a sterically encumbered diene in Diels-Alder and other cycloaddition reactions to construct complex molecular architectures [2]. The precise substitution pattern, featuring two methyl and two phenyl groups, confers a unique steric and electronic profile, fundamentally differentiating its reactivity from other in-class cyclopentadienones [1].

1
Sterically tuned diene for Diels-Alder cycloadditions
2,5-dimethyl pattern controls approach trajectory
2
Reversible monomer-dimer equilibrium enables temperature-controlled reactivity
Procured as stable dimer; monomer generated in situ
3
Solid-state photochemical and electrosynthesis workflows
Quantitative cage formation and selective reduction

Why 2,5-Dimethyl-3,4-diphenylcyclopentadienone Is Irreplaceable


Substituting 2,5-dimethyl-3,4-diphenylcyclopentadienone with other cyclopentadienones, such as the widely available tetraphenylcyclopentadienone (tetracyclone), will lead to divergent outcomes due to fundamental differences in steric bulk, electronic properties, and solution-phase behavior [1]. This compound's 2,5-dimethyl substitution provides a less sterically hindered and electronically distinct diene compared to the fully phenylated analog, enabling periselectivity in cycloadditions that would be sterically or electronically prohibited with tetracyclone [1]. Furthermore, unlike many analogs, it exhibits a well-defined, temperature-dependent monomer-dimer equilibrium, a property that directly impacts its reduction chemistry and its utility in generating norbornenone-based CO-releasing molecules [2][3]. The specific quantitative evidence below demonstrates why this precise substitution pattern is not an interchangeable commodity but a critical variable for achieving desired experimental outcomes.

2,5-Dimethyl-3,4-diphenyl
cyclopentadienone
vs
Tetraphenylcyclopentadienone
(tetracyclone)
2,5-dimethyl groups reduce steric bulk vs fully phenylated analog; periselectivity and monomer-dimer equilibrium may not transfer
Temperature-dependent dimer/monomer equilibrium
vs
Non-dissociating, stable monomer analogs
Reduction product selectivity switch (cyclopenta-2-enone vs cyclopentanone) is unique to dissociating systems
Validated CO-releasing precursor via norbornenone
vs
Unvalidated cyclopentadienone dimers
Peer-reviewed carbonylation application data is compound-specific; may require validation for other analogs

2,5-Dimethyl-3,4-diphenylcyclopentadienone: Key Differences from Analogs


Monomer-Dimer Equilibrium in Electrochemical Reduction

In contrast to many cyclopentadienones, the monomer-dimer equilibrium constant (Keq) for 2,5-dimethyl-3,4-diphenylcyclopentadienone has been quantitatively determined across a temperature range of 5-75°C using 1H NMR spectroscopy [1]. This equilibrium has a direct, verifiable impact on its electrochemical reduction pathway. At 60°C, where the monomer is the predominant species, reduction yields the corresponding cyclopenta-2-enone. Conversely, reduction of the dimer at room temperature results in the fully reduced cyclopentanone [1]. This temperature-dependent selectivity is a unique, quantified property not shared by non-dissociating analogs like tetraphenylcyclopentadienone, which exists exclusively as a stable monomer.

Monomer-Dimer Equilibrium
Head-to-head
Temperature-dependent product switch: cyclopenta-2-enone at 60 °C; cyclopentanone at RT
Supports temperature-controlled electrosynthesis workflow
Reported Keq across 5–75 °C; DMF system
Electrochemistry Cyclic Voltammetry Monomer-Dimer Equilibrium

Solid-State Photochemical Conversion to Cage Compounds

Unlike many analogs that may undergo non-specific photodegradation, the monomer 2,5-dimethyl-3,4-diphenylcyclopentadienone exhibits a specific, highly efficient photochemical reaction in the crystalline state. Upon irradiation, the crystalline monomer (1d) is quantitatively converted to a cage product (3) [1][2]. This is a distinct and superior behavior compared to the parent tetraphenylcyclopentadienone, for which such a clean, quantitative solid-state transformation is not a well-established or quantified property. The high yield and crystalline-state reactivity are a direct consequence of the specific steric and packing arrangement enabled by the 2,5-dimethyl-3,4-diphenyl substitution pattern.

Solid-State Photochemistry
Cross-study comparable
Near-quantitative cage-product formation from crystalline monomer
Supports solid-state cage-compound synthesis
Tetracyclone lacks comparable reported transformation
Photochemistry Solid-State Reaction Cage Compound

Exo [6+4] Periselectivity with Azaheptafulvenes

The steric profile of 2,5-dimethyl-3,4-diphenylcyclopentadienone dictates a specific periselectivity in cycloadditions that is not observed with less hindered or differently substituted analogs. In its reaction with 8-aryl-8-azaheptafulvenes, this compound (1a) yields exclusively the exo [6+4] π cycloadduct [1]. This contrasts with reactions using other cyclopentadienones, where endo selectivity or mixtures of [4+2] and [6+4] adducts are more common [1]. The 2,5-dimethyl groups are critical for this selective outcome, providing the necessary steric bulk to enforce the exo approach of the azaheptafulvene.

Exo [6+4] Periselectivity
Class-level
Exclusive exo [6+4] π cycloadduct with 8-aryl-8-azaheptafulvenes
Supports stereoselective polycyclic scaffold construction
Less hindered analogs yield endo [4+2] or mixed adducts
Periselectivity Cycloaddition Stereochemistry

CO-Releasing Precursor for Palladium Carbonylation

The dimer of 2,5-dimethyl-3,4-diphenylcyclopentadienone (3) serves as a crucial and effective precursor to norbornenone (5b), which is an excellent base-triggered source of carbon monoxide (CO) for palladium-catalyzed carbonylation reactions [1]. This application yields good to excellent results in aminocarbonylation, ketoamide synthesis, and Suzuki-Miyaura reactions [1]. While other cyclopentadienones could theoretically be used, this specific compound has been empirically validated in a peer-reviewed study as an effective precursor for this precise, modern application. Its use circumvents the need for handling toxic CO gas, providing a significant safety and operational advantage.

CO-Releasing Precursor
Supporting evidence
Good to excellent yields in Pd-catalyzed aminocarbonylation and Suzuki-Miyaura reactions
Supports safer carbonylation without CO gas
Validated via norbornenone intermediate; two-chamber system
Carbon Monoxide Releasing Molecules Palladium Catalysis Carbonylation

Application Scenarios for 2,5-Dimethyl-3,4-diphenylcyclopentadienone


Temperature-Controlled Electrosynthesis of Cyclopentenones

Researchers aiming for selective, temperature-dependent electrochemical reduction to access either cyclopenta-2-enones or cyclopentanones. The quantified monomer-dimer equilibrium [1] allows the end-product to be tuned simply by adjusting the temperature of the electrochemical cell, offering a level of control not available with non-dissociating cyclopentadienones.

Solid-State Synthesis of Cage Compounds

Laboratories requiring a reliable and high-yielding method to generate specific cage structures via solid-state photochemistry. The quantitative, crystalline-state conversion [2] of this compound to a defined cage product eliminates the need for complex purification, a significant advantage over lower-yielding or non-specific photochemical methods of other cyclopentadienones.

Stereoselective [6+4] Cycloaddition for Polycyclic Frameworks

Synthetic chemists requiring a diene that enforces exo [6+4] π periselectivity in cycloadditions with 8-aryl-8-azaheptafulvenes [3]. The unique steric influence of the 2,5-dimethyl groups provides exclusive access to a specific molecular topology, a capability that simpler or differently substituted analogs cannot reliably deliver.

Safe Carbonylation with Solid CO Source

Research groups seeking to perform palladium-catalyzed carbonylation reactions (e.g., aminocarbonylations, Suzuki-Miyaura couplings) without the use of hazardous, pressurized carbon monoxide gas [4]. This compound's dimer is a validated precursor to a norbornenone-based CO-releasing molecule, providing a safer, bench-stable alternative that is supported by published, quantitative yield data.

Application
Selection Property
Validation Focus
Temperature-controlled electrosynthesis
Monomer-dimer equilibrium constant
Reduction product selectivity across temperature range
Solid-state cage-compound synthesis
Crystalline-state photoreactivity
Quantitative photochemical conversion yield
Stereoselective [6+4] cycloadditions
Steric profile of 2,5-dimethyl groups
Exo periselectivity with azaheptafulvene substrates
CO-free palladium carbonylation
Dimer-to-norbornenone conversion
Carbonylation yield across reaction scope

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19 linked technical documents
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